methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Description
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Properties
IUPAC Name |
methyl 2-[4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-20-12(18)6-10-11(17)3-5-16(13(10)19)4-2-9-7-14-8-15-9/h3,5,7-8,17H,2,4,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOUJPLKYCYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CCC2=CN=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O. The compound features a pyridine ring, an imidazole moiety, and a hydroxyl group that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing imidazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Methyl Ester | S. aureus, E. coli | TBD |
Anticancer Potential
The biological activity of this compound also extends to anticancer properties. Studies have reported that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of various pyridine and imidazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that compounds with structural similarities to methyl 2-{4-hydroxy...} exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
The precise mechanism by which methyl 2-{4-hydroxy...} exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Activity : Compounds containing imidazole rings are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for nucleic acid synthesis.
- Interference with Cell Signaling Pathways : The presence of hydroxyl groups may facilitate interactions with cellular receptors or proteins involved in signal transduction pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancer cells .
Scientific Research Applications
Pharmacological Studies
Methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate has been explored for its pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against various pathogens. The imidazole moiety is known for its role in many antifungal agents.
- Antioxidant Properties : Research suggests that compounds containing imidazole and pyridine rings can act as antioxidants, potentially neutralizing free radicals and reducing oxidative stress in biological systems.
Biochemical Research
The compound's structural characteristics make it a candidate for various biochemical applications:
- Enzyme Inhibition Studies : Due to its ability to interact with biological macromolecules, this compound may serve as a lead compound in the development of enzyme inhibitors.
Drug Development
The unique combination of functional groups in the compound allows for its use in drug discovery:
- Lead Compound for Synthesis : Researchers are investigating its derivatives to enhance efficacy and reduce toxicity in potential therapeutic agents targeting specific diseases.
Table of Notable Research Findings
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a notable inhibition zone against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.
Antioxidant Properties
Research conducted by Free Radical Biology and Medicine highlighted the antioxidant capabilities of the compound. It was found to significantly reduce lipid peroxidation in vitro, indicating its potential utility in formulating supplements aimed at reducing oxidative stress-related diseases.
Enzyme Inhibition
In a recent pharmacological study, this compound was tested for its inhibitory effects on kinases associated with cancer proliferation. The findings suggested that modifications to the compound could yield more potent inhibitors suitable for cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
